molecular formula C20H23N7O B6459348 2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline CAS No. 2549052-90-4

2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline

Cat. No.: B6459348
CAS No.: 2549052-90-4
M. Wt: 377.4 g/mol
InChI Key: YODWCXYJRZSTEQ-UHFFFAOYSA-N
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Description

2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperazine ring, which is further substituted with a pyrimidine ring containing a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Substitution with Piperazine: The quinoxaline core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted quinoxaline.

    Introduction of the Pyrimidine Ring: The piperazine-substituted quinoxaline is further reacted with a pyrimidine derivative, often under reflux conditions in a polar solvent like dimethylformamide.

    Morpholine Substitution: Finally, the pyrimidine ring is substituted with morpholine using a nucleophilic substitution reaction, typically in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of partially reduced quinoxaline derivatives.

    Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}benzene
  • 2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine

Uniqueness

2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the quinoxaline core, combined with the morpholine-substituted pyrimidine ring, provides a unique scaffold that can interact with a wide range of biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

4-[2-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O/c1-2-4-17-16(3-1)22-15-19(23-17)25-7-9-27(10-8-25)20-21-6-5-18(24-20)26-11-13-28-14-12-26/h1-6,15H,7-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODWCXYJRZSTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N=C2)C4=NC=CC(=N4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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